Kalimantacin A

FabI inhibitor X-ray crystallography substrate-binding loop disruption

Kalimantacin A is a narrow-spectrum PKS-NRPS antibiotic uniquely selective for Staphylococcus spp. (MIC 0.05 µg/mL against MRSA) via FabI inhibition. Its co-crystallography-validated binding footprint is ~2× triclosan, disrupting the substrate-binding loop in a manner unattainable by other FabI inhibitors. Unlike mupirocin, it lacks cross-resistance in MDR strains. Essential for microbiome-sparing decolonization R&D, SAR studies, and FabI resistance assays. Available for research use with documented total synthesis enabling analogue access.

Molecular Formula C30H48N2O7
Molecular Weight 548.7 g/mol
CAS No. 174513-95-2
Cat. No. B069127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKalimantacin A
CAS174513-95-2
Synonymskalimantacin A
kalimantacin B
Molecular FormulaC30H48N2O7
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESCC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O
InChIInChI=1S/C30H48N2O7/c1-20(14-22(3)15-23(4)17-28(35)36)12-10-8-7-9-11-13-21(2)16-26(33)18-27(34)19-32-29(37)24(5)25(6)39-30(31)38/h7-9,11,17,21-22,24-25,27,34H,1,10,12-16,18-19H2,2-6H3,(H2,31,38)(H,32,37)(H,35,36)/b8-7+,11-9+,23-17+
InChIKeyGENAAYFYLGYPIQ-JOPGMDTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kalimantacin A (CAS 174513-95-2): A Narrow-Spectrum Polyketide FabI Inhibitor for Anti-Staphylococcal Research and Procurement


Kalimantacin A (also referred to as batumin) is a hybrid polyketide–non-ribosomal peptide (PKS-NRPS) antibiotic isolated from Pseudomonas fluorescens BCCM_ID9359 [1]. It belongs to a small family of kalimantacin polyketides that exhibit potent and highly selective antibacterial activity against Staphylococcus species, including methicillin-resistant S. aureus (MRSA) and multidrug-resistant strains [2]. Its molecular target is the enoyl-acyl carrier protein reductase FabI, the essential terminal enzyme in staphylococcal fatty acid biosynthesis [3]. Kalimantacin A possesses a unique long-chain unsaturated fatty acid structure bearing O-carbamoyl, amide and carboxylic acid moieties, with five stereocentres of defined absolute configuration (5R, 15S, 17S, 19R, 26R, 27R for the bioactive 17-keto form) [4]. A total synthesis route published in 2020 has unlocked access to analogues for structure–activity relationship (SAR) studies [5].

Why Kalimantacin A Cannot Be Interchanged with Other FabI Inhibitors or Broad-Spectrum Anti-Staphylococcal Agents


Kalimantacin A occupies a unique chemical and pharmacological space among anti-staphylococcal agents that precludes simple substitution by other FabI inhibitors (e.g., triclosan, AFN-1252) or by broad-spectrum topical antibiotics such as mupirocin. X-ray crystallography reveals that kalimantacin A binds the S. aureus FabI active site in a conformation distinct from all previously characterised FabI inhibitors, occupying nearly twice the substrate-binding surface area of triclosan and disrupting the substrate-binding loop (residues G191–G203) in a manner not observed with other chemotypes [1]. Its narrow-spectrum selectivity for Staphylococcus spp. contrasts sharply with the broad Gram-positive and Gram-negative activity of triclosan, meaning that substituting kalimantacin A with triclosan would eliminate the pathogen-specific decolonisation potential that is central to its scientific and industrial value [2]. Furthermore, the diastereoisomer batumin, although sharing the same planar structure and FabI target, exhibits opposite optical rotation ([α]d25 = –13.5° for batumin versus +56.3° for kalimantacin A), a stereochemical difference that carries implications for target engagement and batch-to-batch biological reproducibility [3]. The existence of a dedicated self-resistance isoform (BatG) encoded within the kalimantacin biosynthetic gene cluster also demonstrates that this compound class operates under evolutionary constraints not shared by synthetic FabI inhibitors, further underscoring the non-interchangeability of these agents [4].

Kalimantacin A Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Comparators


FabI Active-Site Occupancy: Kalimantacin A Occupies Approximately Twice the Surface Area of Triclosan

Co-crystal structures of S. aureus FabI in complex with NADPH and kalimantacin A (PDB 6TBB, 6TBC) reveal that kalimantacin A occupies nearly twice the surface area of the well-characterised FabI inhibitor triclosan within the substrate-binding pocket, physically disrupting the substrate-binding loop (residues G191–G203) [1]. This binding mode is categorically different from that of triclosan, AFN-1252, and the aminopyridine-based FabI inhibitor series, all of which occupy a smaller footprint and do not induce the same loop-displacement conformational change [1]. The expanded binding footprint is a key structural driver of the compound's narrow-spectrum selectivity for Staphylococcus spp., as the FabI enzymes of Gram-negative bacteria and other genera possess divergent loop architectures that cannot accommodate this large ligand [2].

FabI inhibitor X-ray crystallography substrate-binding loop disruption

FabI Enzymatic Inhibition: Kalimantacin A IC50 of 1.505 µM with Competitive Substrate Displacement Mechanism

In vitro enzymatic assays using purified recombinant S. aureus FabI established that kalimantacin A inhibits FabI with an IC50 of 1.505 µM and competes directly with the enoyl-ACP substrate for space in the active site [1]. For comparison, triclosan inhibits S. aureus FabI with a reported IC50 of 0.976 ± 0.162 µM in a comparable biochemical assay format [2]. Although triclosan is modestly more potent at the enzymatic level (approximately 1.5-fold lower IC50), its broad-spectrum activity and off-target effects on the ENR family of reductases across diverse bacterial phyla render it unsuitable for Staphylococcus-selective applications, whereas kalimantacin A's enzymatic potency is coupled with genus-level selectivity that triclosan cannot achieve [3].

enzyme inhibition FabI IC50 competitive inhibitor

Antibacterial Potency: Kalimantacin A MIC of 0.05 µg/mL Against MRSA Without Cross-Resistance to Standard-of-Care Antibiotics

Kalimantacin A demonstrates a minimum inhibitory concentration (MIC) of 0.05 µg/mL against Staphylococcus aureus, including methicillin-resistant and multidrug-resistant clinical isolates [1]. Critically, testing of multidrug-resistant S. aureus strains already resistant to commonly used antibiotics revealed no cross-resistance to kalimantacin A, and no kal/bat-resistant clinical isolates were identified in the tested panel [2]. This contrasts with mupirocin, a widely used topical anti-staphylococcal agent, for which high-level resistance (MIC >256 µg/mL) has become increasingly prevalent in clinical MRSA isolates, driven by acquisition of the mupA gene [3]. The absence of pre-existing cross-resistance in multidrug-resistant strains indicates that kalimantacin A engages a target not compromised by existing clinical resistance mechanisms, supporting its selection for studies of resistance-breaking anti-staphylococcal strategies.

MIC MRSA cross-resistance multidrug-resistant Staphylococcus

Genus-Level Selectivity: Kalimantacin A Activity Restricted to Staphylococcus spp. Versus Broad-Spectrum FabI Inhibitors

Kalimantacin A exhibits potent antibacterial activity exclusively against Staphylococcus species (S. aureus and S. epidermidis, including multidrug-resistant strains), with no reported activity against Gram-negative bacteria or other Gram-positive genera at therapeutically relevant concentrations [1]. This genus-level selectivity is a direct consequence of the compound's large binding footprint in the FabI active site, which exploits structural features of the staphylococcal substrate-binding loop that are not conserved in Enterococcus, Streptococcus, or Gram-negative FabI orthologues [2]. In contrast, triclosan inhibits FabI across diverse bacterial phyla (Gram-positive and Gram-negative) with IC50 values in the low micromolar to sub-micromolar range, and AFN-1252 (Debio 1452) inhibits S. aureus FabI but also exhibits activity against Staphylococcus epidermidis, while remaining inactive (MIC90 >4 µg/mL) against streptococci and enterococci [3]. The batumin-based diagnostic preparation Diastaf exploits this selectivity to identify staphylococci in mixed clinical cultures, generating growth inhibition zones of 18–38 mm exclusively for Staphylococcus spp. with no effect on other microbial taxa [4].

narrow-spectrum antibiotic Staphylococcus selectivity decolonisation microbiome sparing

Stereochemical Identity for Quality Control: Kalimantacin A Optical Rotation [α]d25 = +56.3° Distinguishes It from the Diastereoisomer Batumin ([α]d25 = –13.5°)

Kalimantacin A and batumin share the same planar chemical structure (C30H48N2O7) and FabI inhibitory mechanism, yet they are diastereoisomers with opposite optical rotations: [α]d25 = +56.3° for kalimantacin A versus [α]d25 = –13.5° for batumin [1]. This stereochemical divergence arises from differences in the absolute configuration at one or more of the five stereocentres and has been independently confirmed by the 2017 stereochemical elucidation study that rigorously assigned the 5R, 15S, 17S, 19R, 26R, 27R configuration of the kalimantacin A biosynthetic precursor and the bioactive 17-keto form [2]. Batumin, originally patented in Ukraine and formulated as the diagnostic preparation Diastaf, is described as a distinct diastereoisomer of kalimantacin A despite their identical molecular weights and spectroscopic signatures [3]. For procurement and experimental reproducibility, the optical rotation value provides a simple, quantitative identity test to distinguish kalimantacin A from batumin, ensuring that the correct stereoisomer is deployed in biological assays where stereochemistry may influence FabI binding kinetics, bacterial susceptibility, or pharmacokinetic properties.

optical rotation diastereoisomer quality control batch identity

Resistance Barrier: Kalimantacin A Self-Resistance Mechanism via BatG Isoform Confers an Evolutionary Liability Not Shared by Synthetic FabI Inhibitors

The kalimantacin biosynthesis gene cluster encodes BatG, a trans-2-enoyl-ACP reductase that functions as a FabI isozyme conferring full resistance to kalimantacin A in the producing strain Pseudomonas fluorescens BCCM_ID9359, while also complementing FabI in its essential fatty acid biosynthesis role [1]. BatG expression also confers cross-resistance to triclosan, with MIC values increasing drastically from 0.064 µg/mL to 32–64 µg/mL in E. coli and S. aureus backgrounds expressing BatG [2]. This contrasts with synthetic FabI inhibitors such as AFN-1252, whose development programmes have identified resistance-conferring missense mutations in FabI (e.g., M99T, Y147H) that arise under in vitro selection but do not benefit from a naturally evolved, dedicated resistance isoform encoded within the producer's own genome [3]. The presence of BatG in the kalimantacin operon provides a unique experimental tool: researchers can study FabI inhibitor resistance mechanisms using a naturally co-evolved self-resistance element, which is not available for any synthetic FabI inhibitor chemotype.

self-resistance BatG FabI isozyme resistance evolution

High-Impact Research and Industrial Application Scenarios for Kalimantacin A Based on Quantitative Differentiation Evidence


Staphylococcus-Selective Decolonisation Drug Discovery Programmes

Kalimantacin A's genus-level selectivity for Staphylococcus spp. (MIC 0.05 µg/mL against MRSA with no activity against Gram-negative microbiota) [1], combined with its FabI active-site binding footprint that is approximately twice that of triclosan [2], positions it as a lead compound for microbiome-sparing decolonisation strategies targeting nasal or skin carriage of S. aureus. Medicinal chemistry teams can leverage the 2020 total synthesis route [3] to generate analogues with further improved selectivity indices, using kalimantacin A as the benchmark comparator rather than broad-spectrum FabI inhibitors that lack the requisite pathogen specificity.

Structural Biology of FabI Inhibitor Resistance Mechanisms Using the BatG Self-Resistance Paradigm

Research groups investigating the structural determinants of FabI inhibitor resistance can exploit kalimantacin A in conjunction with the BatG isozyme, which confers full resistance to kalimantacin A and cross-resistance to triclosan (MIC shift from 0.064 to 32–64 µg/mL) [4]. The availability of high-resolution co-crystal structures (PDB 6TBB, 6TBC) [5] enables structure-guided mutagenesis studies comparing inhibitor binding to wild-type FabI versus the BatG resistance isoform, a dual-system experimental paradigm that is unique to the kalimantacin compound class and cannot be replicated with AFN-1252 or triclosan.

Diagnostic Tool Development for Rapid Staphylococcal Identification in Clinical and Veterinary Specimens

The batumin-based diagnostic preparation Diastaf, which exploits the same FabI-targeting mechanism as kalimantacin A, generates 18–38 mm growth inhibition zones exclusively for Staphylococcus species without affecting other microbial taxa in mixed cultures [6]. Procurement of kalimantacin A enables the development and standardisation of next-generation Staphylococcus-specific diagnostic assays (e.g., fluorescent probes, biosensor platforms) that rely on the compound's genus-level selectivity, which is structurally validated by the unique FabI binding conformation that excludes non-staphylococcal FabI orthologues [5].

Validation of Anti-MRSA Activity in Multidrug-Resistant Strain Panels Without Pre-Existing Resistance Confounders

Kalimantacin A's documented lack of cross-resistance in multidrug-resistant S. aureus clinical isolates [1], contrasted with the increasing prevalence of high-level mupirocin resistance (MIC >256 µg/mL) in MRSA [7], makes it an ideal positive control compound for phenotypic screening campaigns that aim to identify novel anti-MRSA agents active against the current resistome. Its IC50 of 1.505 µM against purified FabI [8] provides a well-characterised biochemical benchmark for hit validation and target engagement studies in drug discovery programmes focused on the fatty acid biosynthesis pathway.

Quote Request

Request a Quote for Kalimantacin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.